The Chemical and Structural Profiling of 1-Amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide: A Conformationally Restricted Building Block in Drug Design
The Chemical and Structural Profiling of 1-Amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide: A Conformationally Restricted Building Block in Drug Design
Executive Summary
In modern drug discovery and peptidomimetic engineering, the rigidification of flexible scaffolds is a primary strategy for improving target affinity and metabolic stability. 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide is an advanced, non-canonical amino acid building block designed specifically for this purpose. Derived from the 1-aminocyclopropane-1-carboxylic acid (ACC or Ac3c) core, this compound functions as a highly specialized structural module[1]. It combines the extreme conformational restriction of a cyclopropane ring with the physicochemical benefits of a methoxyethyl tail, making it an invaluable reagent for synthesizing metabolically resistant, highly potent therapeutic agents[2].
This technical guide explores the structural causality, mechanistic utility, and experimental integration of this building block into lead discovery workflows.
Structural and Physicochemical Profiling
The structural architecture of 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide is defined by two critical domains:
-
The Ac3c Core: An α,α -dialkyl amino acid where the alpha-carbon is embedded within a highly strained three-membered cyclopropane ring[1].
-
The C-Terminal Amide Tail: An N-(2-methoxyethyl)carboxamide group that replaces the standard carboxylic acid, capping the C-terminus while introducing a flexible, polar ether linkage.
The compound is most commonly supplied and utilized as a hydrochloride salt to prevent premature degradation and ensure the stability of the primary amine[3].
Quantitative Physicochemical Data
The table below summarizes the core chemical identifiers and computed properties of the commercially available hydrochloride salt[3][4][5][6].
| Property | Value |
| Compound Name | 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride |
| CAS Number | 1909337-10-5 |
| PubChem CID | 121553273 |
| Chemical Formula | C₇H₁₅ClN₂O₂ |
| Molecular Weight | 194.66 g/mol |
| Canonical SMILES | COCCNC(=O)C1(CC1)N.Cl |
| Topological Polar Surface Area (TPSA) | ~67.3 Ų (Computed for free base) |
Mechanistic Utility in Medicinal Chemistry
The decision to incorporate 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide into a lead compound is driven by three mechanistic pillars:
A. Conformational Locking (Ramachandran Restriction)
Standard proteinogenic amino acids possess highly flexible backbones. By embedding the alpha-carbon within a cyclopropane ring (Ac3c), the dihedral angles ( ϕ and ψ ) of the resulting peptidomimetic are severely restricted due to the steric clash between the cyclopropane CH₂ groups and the adjacent amide bonds[1]. Experimental and computational models demonstrate that Ac3c heavily favors bridge-region geometries ( ϕ,ψ≈±90∘,0∘ ), effectively forcing the backbone into specific turn conformations (e.g., γ -turns)[1]. This pre-organization reduces the entropic penalty of target binding, often leading to a significant increase in binding affinity.
B. Absolute Proteolytic Stability
Metabolic liability is the primary failure point for peptide-based drugs. Because this building block is an α,α -disubstituted amino acid, the steric bulk surrounding the alpha-carbon completely shields the adjacent amide bonds from the active sites of proteolytic enzymes[1][2]. Proteases cannot access the scissile bond, rendering the incorporated region practically immune to enzymatic degradation.
C. ADME Optimization via the Methoxyethyl Tail
While the cyclopropane ring provides rigidity, it is highly lipophilic. The N-(2-methoxyethyl) tail counterbalances this by introducing a hydrogen bond acceptor (the ether oxygen) and a polar amide proton. This tail improves aqueous solubility, modulates the overall LogP, and can participate in solvent-exposed hydrogen bonding networks without disrupting the internal rigidified core.
Mechanistic rationale for incorporating the building block into lead scaffolds.
Synthetic Methodology & Experimental Protocols
To utilize this building block, researchers must couple its free primary amine to a carboxylic acid on a target scaffold. Because the Ac3c amine is sterically hindered by the α,α -disubstitution, standard coupling reagents (like EDC/NHS) often result in poor yields.
The following self-validating protocol utilizes HATU , a highly reactive uronium-based coupling reagent specifically suited for hindered amines, alongside DIPEA to neutralize the hydrochloride salt and drive the reaction.
Step-by-Step Amide Coupling Protocol
-
Reagent Preparation: Dissolve the target carboxylic acid scaffold (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the active ester.
-
Carboxylic Acid Activation: Add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 3.0 equivalents) to the solution. Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, forming a highly reactive 7-aza-HOBt active ester.
-
Amine Liberation and Coupling: Add 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride (1.1 equivalents)[3] to the activated mixture. Causality: The excess DIPEA immediately neutralizes the HCl salt, liberating the nucleophilic free amine. The reaction is stirred at room temperature for 2 to 4 hours.
-
Reaction Quenching and Work-up: Dilute the crude mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts and unreacted HATU), 1M HCl (to remove excess DIPEA), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Validation: Purify the crude residue via silica gel flash chromatography (typically using a Dichloromethane/Methanol gradient). The protocol is self-validating: the purified fraction must be analyzed via LC-MS (looking for the exact mass + 1 [M+H]⁺ peak) and ¹H-NMR (verifying the presence of the cyclopropane multiplet at ~1.0-1.5 ppm and the methoxy singlet at ~3.3 ppm).
Step-by-step amide coupling workflow for integrating the building block.
References
-
American Elements. "1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride." American Elements Catalog. Available at:[Link]
-
Castro, T. G., Melle-Franco, M., Sousa, C. E. A., Cavaco-Paulo, A., & Marcos, J. C. (2023). "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." Biomolecules, 13(6), 981. Available at:[Link]
-
Zhou, H., et al. (2018). "Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin." Journal of the American Chemical Society, 140(45), 15190–15193. Available at:[Link]
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. americanelements.com [americanelements.com]
- 5. americanelements.com [americanelements.com]
- 6. americanelements.com [americanelements.com]
